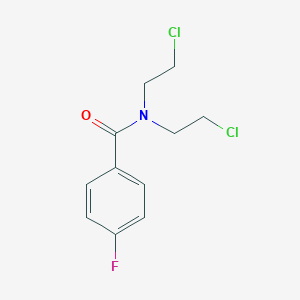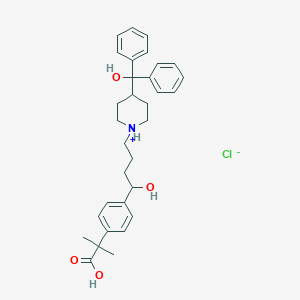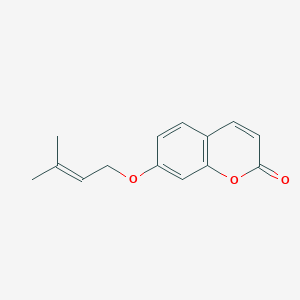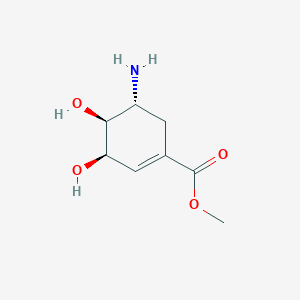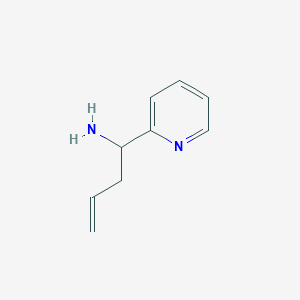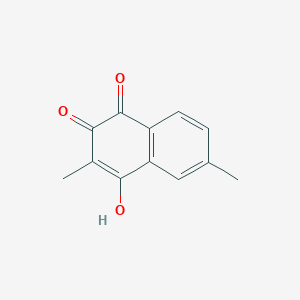
3-Hydroxychimaphilin
Vue d'ensemble
Description
3-Hydroxychimaphilin is a natural compound derived from the botanical source Chimaphila umbellata . It is an inherent constituent with anti-neoplastic attributes . It has been found to have potential in thwarting oncogenesis by stifling cellular proliferation and expediting programmed cell death across manifold malignant lineages .
Molecular Structure Analysis
3-Hydroxychimaphilin has a molecular formula of C12H10O3 and a molecular weight of 202.209 . The molecule contains a total of 26 bonds, including 16 non-H bonds, 9 multiple bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ketone, 1 aromatic ketone, and 1 hydroxyl group .Physical And Chemical Properties Analysis
3-Hydroxychimaphilin is a yellow powder . Its InChI Key is PPKSZCGTLRGKCE-UHFFFAOYSA-N . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Applications De Recherche Scientifique
Gel-Based Microarrays in Proteomics
3-Hydroxychimaphilin has applications in the development of gel-based microarrays, a versatile technology platform for the immobilization of proteins and other biopolymers. These biochips offer a hydrophilic environment that stabilizes immobilized molecules and facilitates interactions with analytes. This technology is particularly relevant in studying protein interactions and has potential applications in various areas of proteomics (Rubina et al., 2008).
Learning and Memory Enhancement
Another research area involves the impact of compounds related to 3-Hydroxychimaphilin on learning and memory. In a study involving mice, it was found that derivatives of polyhydroxybutyrate, which have structural similarities to 3-Hydroxychimaphilin, enhanced learning and memory. This suggests potential applications of 3-Hydroxychimaphilin in neurological research, particularly in understanding and potentially enhancing cognitive functions (Zou et al., 2009).
Anticancer Potential
3-Hydroxychimaphilin derivatives, such as 3-Hydroxyterphenyllin, have shown promise as anticancer agents. Research indicates these compounds can induce apoptosis and S phase arrest in cancer cells, specifically in ovarian cancer models. This suggests a role for 3-Hydroxychimaphilin in cancer research, particularly in developing new therapeutic strategies (Wang et al., 2017).
Biocompatible Glyconanomaterials
Research into glyconanomaterials, which are based on hydrophilic polymers like N-(2-hydroxypropyl)methacrylamide, has relevance to 3-Hydroxychimaphilin. These materials are utilized for specific targeting in cancer therapy, showing the potential of 3-Hydroxychimaphilin in developing targeted therapeutic agents (Bojarová et al., 2018).
Hydrophobic Mechanisms in Mineral Processing
In mineral processing, studies have explored the hydrophobic mechanisms of related compounds, providing insights into how 3-Hydroxychimaphilin could interact with mineral surfaces. This has implications for its potential use in enhancing the efficiency of mineral separation processes (Liu et al., 2016).
Mécanisme D'action
Propriétés
IUPAC Name |
4-hydroxy-3,6-dimethylnaphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-6-3-4-8-9(5-6)10(13)7(2)11(14)12(8)15/h3-5,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKSZCGTLRGKCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C(=O)C(=C2O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3,6-dimethylnaphthalene-1,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



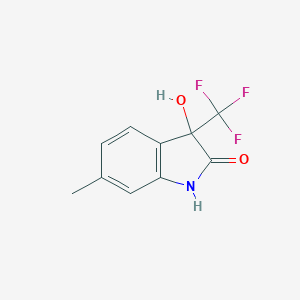
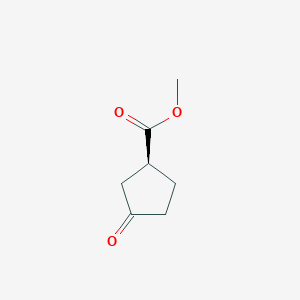
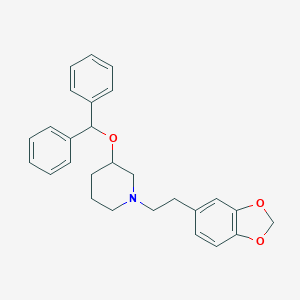

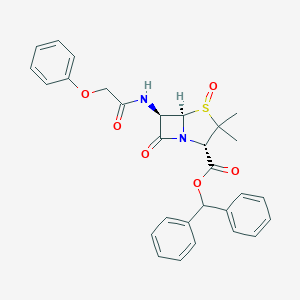
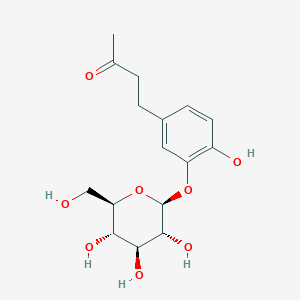
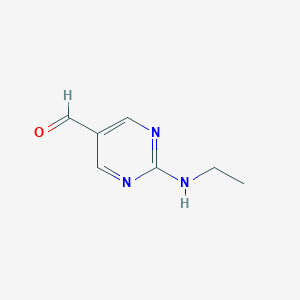
![3-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide](/img/structure/B162129.png)
